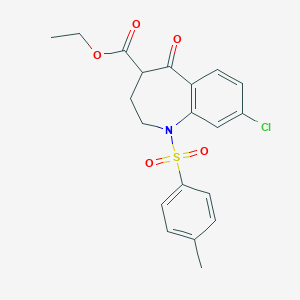
ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate is a useful research compound. Its molecular formula is C20H20ClNO5S and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound has the following molecular formula: C20H20ClNO5S. Its structure includes a benzazepine core, which is known for various pharmacological activities. The presence of the sulfonyl and chloro groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 407.868 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 576.7 ± 60.0 °C |
| Flash Point | 302.6 ± 32.9 °C |
| LogP | 3.98 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzazepine framework followed by sulfonation and chlorination reactions. Specific methodologies may vary based on the desired purity and yield.
Antitumor Activity
Recent studies have indicated that compounds within the benzazepine class exhibit significant antitumor activity. Ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to act through multiple mechanisms, including inhibition of key enzymes involved in cell division and apoptosis induction in cancer cells.
- Case Studies :
Antimicrobial Activity
In addition to its antitumor properties, ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo has shown antimicrobial effects against various bacterial strains:
- Efficacy : The compound demonstrated significant inhibition against Gram-positive bacteria, indicating potential as an antibacterial agent.
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Hepatic |
| Elimination Half-life | Variable (dependent on formulation) |
Eigenschaften
IUPAC Name |
ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)17-10-11-22(18-12-14(21)6-9-16(18)19(17)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,17H,3,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNSQQPGRGFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C2=C(C1=O)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













